molecular formula C11H15NO4 B12795136 N,N-dimethyl-L-tyrosineN-oxide

N,N-dimethyl-L-tyrosineN-oxide

Cat. No.: B12795136
M. Wt: 225.24 g/mol
InChI Key: DZSFJNJBBQOTGD-UHFFFAOYSA-N
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Description

Contextualization of N-Oxide Functionalities in Modified Amino Acids

The introduction of an N-oxide group into a molecule, a process known as N-oxidation, significantly alters its physicochemical properties. rsc.org N-oxides are characterized by a zwitterionic nature and an ability to form hydrogen bonds, which often leads to increased polarity and water solubility compared to their parent amine counterparts. rsc.orgnih.gov In the context of modified amino acids, this functional group can influence reactivity, basicity, and interactions with biological systems. vulcanchem.com For instance, the N-oxide moiety can act as a strong hydrogen bond acceptor, a property that has been exploited in the design of peptide mimetics and catalysts. rsc.orgnih.gov The N-oxide functionality can also participate in various chemical reactions, including rearrangements and reductions, making it a versatile tool in synthetic chemistry. acs.org

The presence of an N-oxide can significantly impact the biological activity of a molecule. In medicinal chemistry, N-oxidation is a strategy employed to modify the pharmacokinetic properties of drugs, such as solubility and membrane permeability. nih.govacs.org Furthermore, some N-oxides exhibit inherent biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov This has spurred research into the synthesis and application of a wide range of N-oxide-containing compounds.

Significance of N,N-Dimethyl-L-Tyrosine N-Oxide as a Research Scaffold

N,N-dimethyl-L-tyrosine N-oxide serves as a valuable research scaffold, providing a foundational structure that can be further modified to create a diverse range of molecules with specific functions. mdpi.com The tyrosine backbone offers multiple points for chemical diversification, including the phenolic hydroxyl group, the carboxylic acid, and the aromatic ring. The N,N-dimethyl and N-oxide functionalities introduce additional layers of complexity and potential for tailored applications.

The dimethylation of the amino group, in conjunction with the N-oxide, influences the steric and electronic properties of the molecule, which can affect its binding affinity to biological targets. vulcanchem.com While explicit research on N,N-dimethyl-L-tyrosine N-oxide is not extensive, the principles of its structural components suggest its potential utility. For example, modified tyrosines are used as protected intermediates in solid-phase peptide synthesis. vulcanchem.com The N-oxide group, with its high polarity, could hypothetically enhance properties like blood-brain barrier penetration. vulcanchem.com

Overview of Current Research Landscape and Gaps

The current research landscape for N,N-dimethyl-L-tyrosine N-oxide itself is somewhat limited, with much of the available information stemming from its inclusion in chemical supplier catalogs and general studies on N-oxides. The primary synthetic route reported is the oxidation of N,N-dimethyl-L-tyrosine with hydrogen peroxide in an acidic medium. vulcanchem.com

A significant gap in the current knowledge is the lack of detailed studies on the specific biological activities and applications of N,N-dimethyl-L-tyrosine N-oxide. While the properties of its constituent parts—the tyrosine scaffold, the dimethylamino group, and the N-oxide—are well-documented in other contexts, their combined effect in this particular molecule remains largely unexplored. There is a need for in-depth research to elucidate its potential as a therapeutic agent, a biochemical probe, or a building block in the synthesis of more complex molecules. vulcanchem.com Further investigation into optimizing its synthesis for higher yields and purity is also warranted. vulcanchem.com

Interactive Data Table: Chemical Properties of N,N-Dimethyl-L-Tyrosine N-Oxide

PropertyValue
CAS Number 19704-86-0
Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
IUPAC Name (2S)-2-(dimethyl-λ⁵-oxidanylammonio)-3-(4-hydroxyphenyl)propanoate
Canonical SMILES CN+([O-])C(CC1=CC=C(C=C1)O)C(=O)[O-]
InChI Key DZSFJNJBBQOTGD-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

1-hydroxy-3-(4-hydroxyphenyl)-N,N-dimethyl-1-oxopropan-2-amine oxide

InChI

InChI=1S/C11H15NO4/c1-12(2,16)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15)

InChI Key

DZSFJNJBBQOTGD-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C(CC1=CC=C(C=C1)O)C(=O)O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N,n Dimethyl L Tyrosine N Oxide

Established Synthetic Routes for N-Oxide Formation

The primary and most widely cited method for the synthesis of N,N-dimethyl-L-tyrosine N-oxide involves the direct oxidation of its precursor, N,N-dimethyl-L-tyrosine. vulcanchem.comoup.com This transformation is a specific example of the broader class of reactions involving the oxidation of tertiary amines to their corresponding N-oxides.

Oxidation of N,N-Dimethyl-L-Tyrosine Precursors

The conversion of N,N-dimethyl-L-tyrosine to its N-oxide is typically achieved using an oxidizing agent that can deliver an oxygen atom to the lone pair of electrons on the nitrogen atom of the tertiary amine.

A common and effective method for the N-oxidation of N,N-dimethyl-L-tyrosine employs a mixture of hydrogen peroxide (H₂O₂) and acetic acid (CH₃COOH) in an aqueous medium. vulcanchem.comoup.com Hydrogen peroxide serves as the primary oxidant, while acetic acid can act as a catalyst and helps to stabilize the reaction intermediates. vulcanchem.com The use of hydrogen peroxide is advantageous due to its cost-effectiveness and the fact that its primary byproduct is water, making it an environmentally benign reagent. acs.org

The general reaction can be represented as follows:

(HO)C₆H₄CH₂CH(N(CH₃)₂)COOH + H₂O₂ --(CH₃COOH)--> (HO)C₆H₄CH₂CH(N⁺(O⁻)(CH₃)₂)COOH + H₂O

While effective, the uncatalyzed oxidation with hydrogen peroxide can be slow, often necessitating a large excess of the oxidant to achieve complete conversion. nih.gov

The mechanism of N-oxidation of tertiary amines, such as N,N-dimethyl-L-tyrosine, by peroxides is a well-studied process. The reaction proceeds through a nucleophilic attack of the nitrogen atom of the tertiary amine on the electrophilic oxygen atom of the hydrogen peroxide molecule. vulcanchem.commasterorganicchemistry.com This initial step leads to the formation of an intermediate, which then undergoes proton transfer and subsequent loss of a water molecule to yield the final N-oxide product. vulcanchem.com

The basicity of the amine plays a crucial role in its reactivity towards electrophilic oxidants; more basic amines are generally more readily oxidized. acs.org The reaction is believed to proceed via a bimolecular mechanism, and the rate can be influenced by the solvent, temperature, and the presence of catalysts.

Catalytic Reductive Condensation for N,N-Dimethyl Amino Acid Synthesis

The precursor for the N-oxidation reaction, N,N-dimethyl-L-tyrosine, is itself synthesized from L-tyrosine. A prevalent method for this transformation is the catalytic reductive condensation of the parent amino acid with formaldehyde (B43269). oup.com This reaction, often referred to as reductive amination, involves the reaction of the primary amine group of L-tyrosine with formaldehyde to form an intermediate imine or Schiff base, which is then reduced in situ to the N,N-dimethyl derivative. A common catalyst for this reduction is palladium on carbon (Pd/C) in the presence of hydrogen gas. kuleuven.be This method provides a direct and efficient route to N,N-dimethyl amino acids. oup.com

Comparative Analysis of Synthetic Conditions and Yield Optimization

The yield of N,N-dimethyl-L-tyrosine N-oxide can be sensitive to various reaction parameters. Optimization of these conditions is crucial for achieving high efficiency and purity of the final product.

The concentration and stoichiometry of the oxidizing agent, typically hydrogen peroxide, have a significant impact on the reaction outcome. While a sufficient amount of oxidant is necessary to drive the reaction to completion, an excessive amount can lead to over-oxidation and the formation of undesired byproducts. vulcanchem.com The optimal stoichiometry often needs to be determined empirically for a specific reaction scale and set of conditions. Industrial sources have reported yields for the oxidation of N,N-dimethyl-L-tyrosine to its N-oxide ranging from 72.4% to 97.0% under optimized conditions, highlighting the importance of precise control over the reaction parameters. vulcanchem.com

Below is a table summarizing the key aspects of the synthetic methodologies discussed:

Reaction Stage Method Reagents/Catalysts Key Considerations
N-Oxide Formation Peroxide-Based OxidationHydrogen Peroxide, Acetic AcidOxidant concentration, temperature, and potential for over-oxidation. vulcanchem.com
Precursor Synthesis Catalytic Reductive CondensationL-Tyrosine, Formaldehyde, Pd/C, H₂Efficient for producing N,N-dimethyl amino acids. oup.comkuleuven.be
Temperature Effects on Reaction Kinetics and Selectivity

Temperature is a critical parameter in the synthesis of N,N-dimethyl-L-tyrosine N-oxide, primarily influencing the rate of reaction and the stability of the final product. The oxidation of tertiary amines, including N,N-dimethyl-L-tyrosine, is an exothermic process, and careful temperature control is necessary to balance reaction kinetics with product integrity.

General findings indicate that elevated temperatures accelerate the rate of oxidation. researchgate.net However, this acceleration comes with a significant risk of product degradation. Amine N-oxides are known to be thermally labile, and temperatures exceeding 100°C can lead to decomposition reactions, such as reversion to the parent tertiary amine or rearrangement to form nitrones. vulcanchem.com Specifically for aliphatic N-oxides like trimethylamine (B31210) N-oxide (TMAO), decomposition can begin at temperatures around 100°C. nih.gov The presence of the amino acid backbone in N,N-dimethyl-L-tyrosine N-oxide may influence its thermal stability profile, but specific studies quantifying this are scarce.

Table 1: General Effects of Temperature on Tertiary Amine N-Oxide Synthesis

Temperature Range Effect on Reaction Rate Effect on Selectivity & Stability General Recommendation
Low (e.g., 0-25°C) Slow reaction kinetics, potentially requiring extended reaction times. High selectivity, minimal product decomposition. Recommended for initial trials and synthesis of sensitive N-oxides.
Moderate (e.g., 25-60°C) Increased reaction rate, leading to shorter synthesis times. Generally good selectivity, but risk of decomposition increases. Often used as a compromise for efficient synthesis. acs.org
Role of Catalysts and Additives in Reaction Efficiency

The efficiency of N,N-dimethyl-L-tyrosine oxidation is significantly enhanced by the use of appropriate catalysts and additives. In the most common synthetic method utilizing hydrogen peroxide (H₂O₂), acetic acid is a frequently cited additive. vulcanchem.comoup.com It acts as a catalyst by forming peracetic acid in situ, a more potent oxidizing agent than H₂O₂ alone, and by stabilizing reaction intermediates. researchgate.net

Beyond simple acid catalysis, the broader field of tertiary amine oxidation offers a variety of advanced catalytic systems that could hypothetically be applied to improve the synthesis of N,N-dimethyl-L-tyrosine N-oxide. These systems often aim to increase reaction rates, improve selectivity, and allow for the use of milder oxidants like molecular oxygen under environmentally benign conditions.

Examples of such catalytic systems include:

Flavin Catalysts: These systems can facilitate the oxidation of tertiary amines using H₂O₂ under mild conditions, often at room temperature. tandfonline.com

Metal Complexes: Various transition metal complexes, particularly those involving cobalt and ruthenium, have been shown to catalyze the aerobic oxidation of tertiary amines. researchgate.net For instance, cobalt(II) Schiff base complexes can catalyze the oxidation of a wide range of tertiary nitrogen compounds with molecular oxygen at room temperature.

Tungstate-Exchanged Hydroxides: Layered double hydroxides exchanged with tungstate (B81510) have been reported as effective catalysts for N-oxidation in aqueous media, presenting a green chemistry approach. tandfonline.com

4-(Dimethylamino)pyridine N-oxide (DMAPO): While an N-oxide itself, DMAPO can act as an acyl transfer catalyst in reactions, such as macrolactamization, demonstrating the catalytic potential of N-oxide functionalities. acs.org

While these systems are well-documented for general tertiary amine oxidations, their specific application and efficacy for the N-oxidation of N,N-dimethyl-L-tyrosine have not been detailed in the literature.

Table 2: Potential Catalytic Systems for Tertiary Amine Oxidation

Catalyst System Oxidant Typical Conditions Potential Advantages
Flavin H₂O₂ Methanol, Room Temperature Mild conditions, high efficiency. tandfonline.com
Cobalt(II) Schiff Base O₂ 1,2-dichloroethane, Room Temp. Uses molecular oxygen, environmentally friendly. researchgate.net
RuCl₃ / Bromamine-T Bromamine-T Acetonitrile (B52724)/Water, 80°C High yields for various tertiary amines.

Advanced Synthetic Approaches and Methodological Refinements

Utilization of Peroxyacids and Other Electrophilic Oxidants

While the hydrogen peroxide/acetic acid system is common, stronger electrophilic oxidants offer alternative synthetic routes. Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the oxidation of tertiary amines to N-oxides. nih.govorgsyn.org The reaction with m-CPBA is typically rapid and proceeds in high yield at or below room temperature.

However, the high reactivity of peroxyacids can lead to a loss of functional group tolerance. nih.gov Unlike H₂O₂, which is relatively unreactive towards functional groups like double bonds or thioethers in the absence of a specific catalyst, peroxyacids can oxidize these moieties. Given that the phenolic ring of tyrosine is susceptible to oxidation, the use of a powerful, less selective oxidant like m-CPBA would require careful control of reaction conditions (e.g., stoichiometry, temperature) to prevent unwanted side reactions on the aromatic ring.

Other electrophilic oxidants reported for N-oxide synthesis include:

2-Sulfonyloxaziridines (Davis' Reagents): These are aprotic, neutral oxidizing agents that can convert tertiary amines to N-oxides efficiently. researchgate.net

Dimethyldioxirane (DMDO): This reagent provides quantitative conversion of tertiary amines to N-oxides at low temperatures, often with high chemoselectivity.

Strategies for Purification and Removal of Residual Oxidants

The purification of N,N-dimethyl-L-tyrosine N-oxide is complicated by its zwitterionic nature, which imparts high polarity and water solubility, and by the need to remove unreacted starting materials and residual oxidants. vulcanchem.com Excess hydrogen peroxide, in particular, can be difficult to remove and may compromise the stability of the final product. nih.gov

Several strategies for purification and oxidant removal have been established:

Quenching of Residual H₂O₂: Before product isolation, any remaining hydrogen peroxide is typically destroyed. Common quenching agents include sodium thiosulfate, sodium sulfite, platinum, palladium on carbon (Pd/C), or manganese dioxide (MnO₂). nih.gov The choice of quencher must be made carefully to avoid introducing impurities that are difficult to separate from the product. Activated carbon is a preferred option as it can be easily removed by filtration. nih.gov

Recrystallization: Early work on the synthesis of N,N-dimethylamino acid N-oxides reports purification by recrystallization from a solvent mixture like ethanol-acetone. liverpool.ac.uk This method is effective for obtaining high-purity crystalline material.

Chromatography: Due to the polar and zwitterionic character of the compound, chromatographic techniques are viable. Ion-exchange chromatography, particularly using a strongly basic anion-exchange resin, has been used to purify aqueous solutions of other amine N-oxides. researchgate.netpolymer.cnresearchgate.net Solid-phase extraction (SPE) with mixed-mode or C18 cartridges is another common technique for purifying polar analytes like oxidized amino acids from complex mixtures.

Derivatization Strategies for Structural Modification and Functional Exploration

While the synthesis of N,N-dimethyl-L-tyrosine N-oxide is established, the literature lacks specific examples of its subsequent derivatization. However, the known reactivity of tertiary amine N-oxides provides a clear blueprint for potential structural modifications to explore its functional properties. These reactions typically leverage the N-oxide as a leaving group or as a precursor to reactive intermediates.

Key potential derivatization strategies include:

The Polonovski Reaction: This is a classic reaction of tertiary amine N-oxides. Treatment with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA), converts the N-oxide into a reactive iminium ion intermediate. researchgate.netorganicreactions.org This intermediate can then be trapped by nucleophiles or undergo elimination. For N,N-dimethyl-L-tyrosine N-oxide, this reaction could be used to achieve selective N-demethylation or to introduce new functional groups at the carbon alpha to the nitrogen. nih.govorganicreactions.org Nonclassical Polonovski reactions initiated by iron(II) salts are also known and can promote N-dealkylation. rsc.org

The Cope Elimination: This reaction involves the thermal syn-elimination of a β-hydrogen and the N-oxide group to form an alkene and a hydroxylamine. nih.gov For N,N-dimethyl-L-tyrosine N-oxide, this pathway is less likely to be a primary route for modification of the amino acid backbone itself, as it requires a hydrogen on the beta-carbon of one of the N-methyl groups, which is not present. However, it is a characteristic thermal decomposition pathway for N-oxides with larger alkyl groups possessing β-hydrogens.

The Meisenheimer Rearrangement: This is a researchgate.netnih.gov-sigmatropic rearrangement that occurs in N-oxides containing N-allyl or N-benzyl groups. nih.govtandfonline.com This pathway is not directly applicable to N,N-dimethyl-L-tyrosine N-oxide but illustrates a mode of reactivity that could be engineered by first derivatizing the parent N,N-dimethyl-L-tyrosine with an allyl or benzyl (B1604629) group before oxidation.

Reductive Cleavage: The N-O bond can be readily reduced to regenerate the parent tertiary amine, N,N-dimethyl-L-tyrosine. This transformation can be achieved with various reducing agents, such as lithium aluminum hydride (LiAlH₄). vulcanchem.com This reactivity confirms the N-oxide can function as a protecting group for the tertiary amine.

These established reactions for tertiary amine N-oxides represent a toolkit for the future functional exploration of N,N-dimethyl-L-tyrosine N-oxide, opening avenues for creating novel amino acid derivatives, peptides, and probes.

Table 3: Potential Derivatization Reactions for N,N-Dimethyl-L-Tyrosine N-Oxide

Reaction Name Reagents Expected Intermediate/Product Potential Application
Polonovski Reaction Acetic Anhydride (Ac₂O) or Trifluoroacetic Anhydride (TFAA) Iminium ion N-demethylation, α-functionalization. researchgate.netorganicreactions.org
Non-classical Polonovski Fe(II) salts (e.g., FeCl₂) Iminium ion N-dealkylation under milder conditions. rsc.org

Chemical Reactivity and Stability Under Academic Research Conditions

Reversion and Decomposition Pathways of the N-Oxide Moiety

The nitrogen-oxygen bond in N,N-dimethyl-L-tyrosine N-oxide is susceptible to cleavage through thermal or chemical means, leading to decomposition or reversion to the parent amine.

Amine oxides are known to be thermally labile. Generally, decomposition begins at temperatures above 100°C. organicreactions.orgrsc.org For aliphatic amine oxides like trimethylamine (B31210) N-oxide (TMAO), significant decomposition occurs above ~100°C, while aromatic N-oxides tend to be slightly more stable, with decomposition temperatures around 150°C. organicreactions.org The thermal degradation of N,N-dimethyl-L-tyrosine N-oxide is expected to follow similar patterns.

The primary thermal decomposition pathway for many tertiary amine N-oxides is the Cope elimination (see section 3.2.2), which requires a β-hydrogen and proceeds at relatively moderate temperatures. Other decomposition routes can occur at higher temperatures. For instance, the high-temperature decomposition of the parent amine, N,N-dimethylbenzylamine, yields hazardous products like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2), indicating the fragmentation of the molecule under harsh conditions. fishersci.comtousimis.com While specific product analysis for the controlled thermal decomposition of N,N-dimethyl-L-tyrosine N-oxide is not extensively documented, likely products from various pathways are summarized below.

Table 1: Potential Thermal Decomposition Products and Pathways

PathwayPotential ProductsConditions
Reversion to Parent AmineN,N-dimethyl-L-tyrosineElevated temperatures (>100-150°C) organicreactions.orgrsc.org
Cope Eliminationp-hydroxy-α-(N,N-dimethylhydroxylamino)cinnamic acidHeating (see section 3.2.2 for details)
Radical FragmentationFormaldehyde (B43269), N-methyl-L-tyrosine, various radical speciesHigh temperatures, presence of initiators
CombustionNitrogen oxides (NOx), CO, CO2, waterHigh temperatures in the presence of oxygen fishersci.comtousimis.com

The N-oxide moiety can be readily reduced to regenerate the parent tertiary amine, N,N-dimethyl-L-tyrosine. This transformation is a common reaction for amine oxides and can be achieved with a wide array of reducing agents under mild conditions. This reactivity highlights the utility of the N-oxide as a protecting group or as a synthetic intermediate that can be reverted to the amine. nih.gov

The reduction is generally chemoselective, allowing the N-O bond to be cleaved without affecting other functional groups like the carboxylic acid or the phenolic hydroxyl group on the tyrosine backbone. A variety of reagents have been employed for this purpose in academic research.

Table 2: Reagents for Reductive Cleavage of N-Oxides

Reagent SystemConditionsCommentsReference(s)
Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH·NH₃)Methanol, Room TemperatureFast and efficient; sensitive to other reducible groups like nitro or halides. zenodo.org
Metal/Acid (e.g., Zn/CH₃COOH, Fe/CH₃COOH)Aqueous acid, ice-bath to RTA classic and effective method for aliphatic N-oxides. sciencemadness.org
Sodium Borohydride (NaBH₄) with Catalyst (e.g., Raney Nickel)WaterChemoselective; does not affect halides, ethers, or amides. researchgate.net
Triphenylphosphine (PPh₃) with Catalyst (e.g., MoO₂Cl₂)Acetonitrile (B52724)Mild conditions, catalyzed deoxygenation. researchgate.net
Sulfur Dioxide (SO₂)Aqueous solution, 0°CReadily reduces aliphatic N-oxides. zenodo.org
Lithium Aluminium Hydride (LiAlH₄)Ethereal solventPowerful, non-selective reducing agent. rsc.orgunl.edu

Intramolecular Rearrangements and Eliminations

In addition to simple reversion, the N-oxide group can participate in several synthetically important intramolecular reactions. These rearrangements are key to the chemical utility of amine oxides.

The Meisenheimer rearrangement involves the migration of an alkyl or benzyl (B1604629) group from the nitrogen atom to the oxygen atom, transforming a tertiary amine N-oxide into an O-substituted hydroxylamine. synarchive.com This reaction typically proceeds through either a organicreactions.orgzenodo.org- or organicreactions.orgrsc.org-sigmatropic shift.

The scope of this rearrangement is largely limited to N-oxides bearing specific migratory groups. The organicreactions.orgrsc.org-rearrangement is facile for allylic and propargylic groups, while the organicreactions.orgzenodo.org-rearrangement occurs when one of the substituents can stabilize a radical, such as a benzyl group. nih.govnibs.ac.cn

For N,N-dimethyl-L-tyrosine N-oxide, the substituents on the nitrogen are two methyl groups and the L-tyrosinyl-ethyl group. None of these groups are allylic, propargylic, or benzylic in the context required for a facile Meisenheimer rearrangement. Therefore, this transformation is not considered a significant reaction pathway for this specific compound under typical academic research conditions.

The Cope elimination is a thermal, intramolecular syn-elimination reaction that converts a tertiary amine N-oxide into an alkene and a hydroxylamine. synarchive.comnibs.ac.cn This reaction is a cornerstone of amine oxide chemistry and represents a major reactivity pathway for N,N-dimethyl-L-tyrosine N-oxide. The reaction proceeds through a five-membered cyclic transition state, requiring a hydrogen atom on the carbon atom beta to the nitrogen. nih.govacs.org

In N,N-dimethyl-L-tyrosine N-oxide, there are hydrogens on the two N-methyl groups and on the α-carbon of the tyrosine backbone. Elimination involving the α-carbon hydrogen is the productive pathway observed in research. Thermal treatment of N,N-dimethyl-L-tyrosine N-oxide leads to the formation of an alkene by eliminating N,N-dimethylhydroxylamine. Depending on the reaction conditions, this can result in either p-hydroxycinnamic acid (if the carboxylate remains) or p-hydroxystyrene (if decarboxylation occurs). bohrium.com

Table 3: Cope Elimination of N,N-dimethyl-L-tyrosine N-oxide

SubstrateConditionsMajor ProductsReference(s)
N,N-dimethyl-L-tyrosine N-oxideThermal (heating)p-hydroxycinnamic acid derivative, N,N-dimethylhydroxylamine bohrium.com
N,N-dimethyl-L-tyrosine N-oxideThermal (heating) with subsequent decarboxylationp-hydroxystyrene, N,N-dimethylhydroxylamine, CO₂ bohrium.com

The reaction's regioselectivity generally follows the Hofmann rule, where the proton is abstracted from the least substituted or most accessible β-carbon. However, electronic factors can override sterics; a β-phenyl group, for instance, can significantly accelerate the reaction. acs.org

The Polonovski reaction transforms a tertiary amine N-oxide into an iminium ion intermediate upon treatment with an activating agent. organicreactions.orgnumberanalytics.com This versatile reaction is central to the functionalization of amines via their N-oxides.

Classical Polonovski Reaction (Acylation-Induced): The classical approach uses acetic anhydride (B1165640) or acetyl chloride as the activating agent. researchgate.net The N-oxide is first acylated to form an N-acetoxyammonium intermediate. This intermediate then eliminates acetic acid to generate an iminium ion. The iminium ion can be trapped by the acetate (B1210297) counter-ion or other nucleophiles. For N,N-dimethyl-L-tyrosine N-oxide, this reaction would involve competition between the cleavage of a methyl group (demethylation) and cleavage of the tyrosinyl-ethyl group (dealkylation).

Studies on the closely related N,N-dimethylbenzylamine N-oxides show that reaction with acetic anhydride yields a mixture of products arising from both demethylation and debenzylation. rsc.orgrsc.org The major pathway is typically debenzylation, yielding N-methyl-N-benzylacetamide and formaldehyde, while the minor pathway gives N,N-dimethylacetamide and the corresponding benzaldehyde. rsc.org By analogy, the reaction with N,N-dimethyl-L-tyrosine N-oxide would be expected to favor cleavage of the larger tyrosinyl group.

Table 4: Predicted Products of Classical Polonovski Reaction

Activating AgentMajor ProductsMinor Products
Acetic Anhydride (Ac₂O)N-acetyl-N-methyl-L-tyrosine, FormaldehydeN,N-dimethylacetamide, p-hydroxyphenylacetaldehyde

Non-Classical Polonovski Reaction (Metal-Induced): A significant variation of this reaction is induced by metal ions, most notably iron(II) salts (e.g., FeSO₄) or iron(0) powder. organicreactions.orgnih.gov This "non-classical" Polonovski reaction is a powerful method for the N-demethylation of tertiary N-methyl amine N-oxides. sciencemadness.orgresearchgate.net The reaction proceeds through an iminium cation intermediate, which is subsequently hydrolyzed to yield the secondary amine and formaldehyde. This method is widely used for the N-demethylation of complex alkaloids and would be highly effective for removing one of the methyl groups from N,N-dimethyl-L-tyrosine N-oxide to yield N-methyl-L-tyrosine. researchgate.net

Table 5: Metal-Induced Polonovski Reaction for N-Demethylation

CatalystConditionsProductsReference(s)
FeSO₄·7H₂OAqueous solutionN-methyl-L-tyrosine, Formaldehyde sciencemadness.orgresearchgate.net
Fe(0) powderMethanol or other organic solventsN-methyl-L-tyrosine, Formaldehyde nih.govresearchgate.net

Redox Properties and Electron Transfer Processes

The redox behavior of N,N-dimethyl-L-tyrosine N-oxide is intrinsically linked to the electronic nature of the N-oxide functional group and the tyrosine moiety. The N-oxide group, with its zwitterionic N⁺-O⁻ character, significantly influences the molecule's polarity and reactivity. vulcanchem.comrsc.org

The single-electron transfer (SET) chemistry of aromatic N-oxides is a field of growing interest in synthetic and catalytic research. nih.gov Generally, aromatic N-oxides can be oxidized via a single-electron transfer to form pyridine (B92270) N-oxy radicals. nih.gov This reactivity is harnessed in photoredox catalysis, where the excited photocatalyst facilitates the single-electron oxidation of the N-oxide. nih.gov The feasibility of this process depends on the redox potentials of the N-oxide and the photocatalyst. nih.gov For instance, the oxidation potentials for various pyridine N-oxides fall within a range of 1.36–2.25 V. nih.gov

Furthermore, pyridine N-oxide has been investigated as a mimic of the tyrosine/tyrosyl radical redox couple in artificial photosynthesis, highlighting its ability to participate in electron transfer relays. nih.govrsc.org This suggests that the N-oxide functionality, in general, is well-suited for mediating electron transfer processes. nih.gov The SET process can be influenced by various factors, including the presence of a photosensitizer. researchgate.net In pulse radiolysis studies of a molecule containing both an aromatic N-oxide and a nitroarene moiety, the initial one-electron reduction produced radicals on both functional groups, followed by an intramolecular electron transfer to the more electron-affinic nitro group. tandfonline.com This illustrates the competitive nature of electron transfer in molecules with multiple redox-active sites.

The table below summarizes the redox potentials of related compounds, providing context for the potential reactivity of N,N-dimethyl-L-tyrosine N-oxide.

Compound/SystemRedox Potential (E°)Conditions/Reference
Tyrosine0.93 Vvs. NHE beilstein-journals.org
Pyridine N-oxides (general range)1.36–2.25 V (Eox) nih.gov
[Ru(bpy)₃]³⁺/²⁺1.26 Vvs. NHE nih.gov
[Ru(dmb)₃]³⁺/²⁺1.10 Vvs. NHE nih.gov
[Ru(deeb)₃]³⁺/²⁺1.54 Vvs. NHE nih.gov

This table is for illustrative purposes and includes data for related compounds to provide a comparative context.

The tyrosine component of N,N-dimethyl-L-tyrosine N-oxide is known to interact with radical species. The oxidation of tyrosine often proceeds via proton-coupled electron transfer (PCET), a fundamental process in many biological redox reactions. diva-portal.orgdiva-portal.org In these reactions, the tyrosine phenol (B47542) group can be oxidized to a tyrosyl radical. The mechanism of this transformation—whether it is a stepwise or concerted process—can be influenced by factors such as pH and the driving force of the electron transfer. diva-portal.orgdiva-portal.org

In model systems, the oxidation of tyrosine and its derivatives can be induced by photo-generated oxidants, such as ruthenium complexes. nih.govacs.org The subsequent PCET can involve water or buffer components in the solution as proton acceptors. acs.org For instance, studies on a tyrosine derivative linked to a metal complex showed a competition between a concerted PCET with water as the proton acceptor, a stepwise electron transfer-proton transfer (ETPT) pathway, and a buffer-assisted concerted PCET. acs.org

The tyrosyl radical itself is a significant intermediate. In the absence of other reactants, it can undergo further reactions. For example, the reaction of tyrosyl radicals with nitric oxide (•NO) and oxygen (O₂) is a key area of study. mdpi.com The interaction with •NO is particularly relevant as •NO and related reactive nitrogen species (RNS) can modulate biological free radical biochemistry. physiology.org

Furthermore, the generation of hydroxyl radicals (•OH) has been observed in the reaction of L-tyrosine with tyrosinase. researchgate.net These highly reactive radicals can be detected using spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which forms a characteristic adduct (DMPO-OH). mdpi.comresearchgate.net The N-oxide functionality itself can also interact with radicals. For example, some N-oxide surfactants have demonstrated the ability to scavenge stable radicals. researchgate.net While direct studies on the interaction of N,N-dimethyl-L-tyrosine N-oxide with specific radical species are limited, the known reactivity of both the tyrosine and N-oxide moieties suggests a complex and potentially significant role in radical-mediated processes.

The table below outlines the reactivity of key radicals with relevant biological molecules, providing insight into potential interactions involving N,N-dimethyl-L-tyrosine N-oxide.

Radical SpeciesReactantRate Constant (k) / ObservationReference
Carbonate Radical (CO₃•⁻)DMPOLeads to DMPO-OH formation mdpi.com
Nitrogen Dioxide (•NO₂)H₂S(1.2 ± 0.1) × 10⁷ M⁻¹ s⁻¹ at pH 7.5 mdpi.com
Carbonate Radical (CO₃•⁻)H₂S(2.0 ± 0.3) × 10⁸ M⁻¹ s⁻¹ at pH 7 mdpi.com
Hydroxyl Radical (•OH)L-tyrosineGenerates hydroxyl radicals in the presence of tyrosinase researchgate.net

This table presents data from model systems to illustrate the general reactivity of these radical species.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of N,N-dimethyl-L-tyrosine N-oxide. The introduction of an oxygen atom to the tertiary amine significantly alters the electronic environment, leading to predictable and observable changes in the NMR spectra.

The transformation of the N,N-dimethylamino group into an N-oxide moiety (N⁺-O⁻) induces significant changes in the chemical shifts of nearby protons (¹H) and carbons (¹³C). This phenomenon, known as the "N-oxide effect," is primarily due to the strong electron-withdrawing and anisotropic effects of the N⁺-O⁻ bond.

In ¹H NMR, the protons on carbons alpha (α) to the nitrogen atom experience a notable downfield shift (deshielding) compared to the parent amine. nih.govacs.org For N,N-dimethyl-L-tyrosine N-oxide, this means the N-methyl protons are observed at a higher chemical shift. Similarly, the proton on the α-carbon of the amino acid backbone (Cα-H) is also shifted downfield.

The effect is even more pronounced in ¹³C NMR spectroscopy. The introduction of the oxygen atom leads to a significant downfield shift of the neighboring carbon atoms. nih.gov Based on studies of analogous N-oxide compounds, the carbons directly attached to the nitrogen (the N-methyl and Cα carbons) are most affected, experiencing what is known as the α-effect. Carbons at the β-position (e.g., the benzylic CH₂) also show a shift, though typically smaller and can be either upfield or downfield. nih.gov The γ-effect, on carbons further away, is generally smaller and shielding (upfield shift). nih.gov

The table below illustrates the expected chemical shift perturbations for N,N-dimethyl-L-tyrosine upon N-oxidation, based on established principles and data from analogous compounds.

AtomExpected Shift in Parent Amine (ppm)Expected Shift in N-Oxide (ppm)Predicted Perturbation (Δδ)Rationale
N-(CH₃)₂~45-50~55-65+10 to +15 (Downfield)Strong α-effect from N⁺-O⁻ group nih.gov
Cα~65-70~70-75+5 to +10 (Downfield)α-effect from N⁺-O⁻ group nih.gov
N-(CH₃)₂~2.2-2.7~3.1-3.6+0.9 to +1.2 (Downfield)Deshielding by proximate N⁺-O⁻ bond acs.org
Cα-H~3.0-3.5~3.5-4.0+0.5 to +0.8 (Downfield)Deshielding by N⁺-O⁻ group

While 1D ¹H and ¹³C NMR provide primary evidence, a full structural confirmation of N,N-dimethyl-L-tyrosine N-oxide requires advanced 2D NMR experiments. researchgate.net These techniques reveal through-bond and through-space correlations between nuclei, allowing for an unambiguous assignment of all signals and confirmation of the molecular structure. ipb.pt

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For N,N-dimethyl-L-tyrosine N-oxide, it would show a clear correlation between the Cα-H and the two diastereotopic protons of the benzylic CH₂ group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons. This experiment would definitively link the ¹H signals for the N-methyl, Cα-H, benzylic, and aromatic protons to their corresponding ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. For confirming the N-oxide structure, key correlations would be observed from the N-methyl protons to both the N-methyl carbons and the Cα carbon, providing unequivocal evidence of the N,N-dimethyl group's location.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing information on the molecule's conformation. diva-portal.org It can be used to study the spatial arrangement of the side chain relative to the amino acid backbone.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. They provide a molecular "fingerprint" and are particularly sensitive to the presence of specific functional groups and hydrogen bonding interactions.

The N⁺-O⁻ bond in tertiary amine N-oxides gives rise to a characteristic and strong stretching vibration in the infrared spectrum. For acyclic tertiary amine N-oxides, this absorption band is typically observed in the 970–950 cm⁻¹ region. tandfonline.com This band is a key diagnostic feature for confirming the successful oxidation of the parent amine. acs.org

The exact frequency of the N⁺-O⁻ stretch can be influenced by the molecular environment. For example, in hydrogen-bonding media, the frequency may shift to higher wavenumbers (e.g., 960-965 cm⁻¹). tandfonline.com In contrast, the N-O stretch in aromatic N-oxides (like pyridine (B92270) N-oxide) appears at a much higher frequency (~1250 cm⁻¹) due to the increased double bond character of the N-O bond from resonance with the aromatic ring. ias.ac.in The presence of the band in the sub-1000 cm⁻¹ region is therefore characteristic of a non-aromatic tertiary amine N-oxide like N,N-dimethyl-L-tyrosine N-oxide.

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid & Phenol)3500–2500Broad, StrongBroadened due to extensive hydrogen bonding. acs.org
C-H Stretch (Aromatic & Aliphatic)3100–2850MediumStandard for organic molecules.
C=O Stretch (Carboxylic Acid)1725–1700StrongCharacteristic carbonyl absorption.
C=C Stretch (Aromatic)1610–1500Medium-WeakTypical for the benzene (B151609) ring.
N⁺-O⁻ Stretch970–950Strong, SharpDiagnostic peak for tertiary amine N-oxides. tandfonline.com

IR and Raman spectroscopy are highly sensitive to hydrogen bonding. nih.gov N,N-dimethyl-L-tyrosine N-oxide contains multiple hydrogen bond donors (the carboxylic OH and phenolic OH) and potent hydrogen bond acceptors (the carboxyl C=O, phenolic OH, and the N-oxide oxygen). The N⁺-O⁻ group itself is a very strong hydrogen bond acceptor. nih.gov

This extensive network of potential intra- and intermolecular hydrogen bonds has a significant impact on the vibrational spectrum. The O-H stretching bands of the carboxylic acid and phenol (B47542) groups are expected to be extremely broad and shifted to lower wavenumbers (red-shifted), often appearing as a broad envelope from 3500 cm⁻¹ down to 2500 cm⁻¹. acs.orgnih.gov The strength and nature of these hydrogen bonds can provide insight into the solid-state packing or solution-phase conformation of the molecule. scispace.com For instance, the formation of a strong intramolecular hydrogen bond between the carboxylic acid proton and the N-oxide oxygen would lead to a significant red shift and broadening of the O-H stretching band. acs.org

Chromatographic and Quantitative Analytical Techniques

For the separation and quantification of N,N-dimethyl-L-tyrosine N-oxide from complex biological or chemical matrices, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the methods of choice. who.int Due to the polar nature of the zwitterionic amino acid N-oxide, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) are suitable separation modes.

A typical RP-HPLC method would employ a C18 stationary phase with a polar mobile phase, such as a gradient of acetonitrile (B52724) in water, often with an acidic modifier like formic acid to ensure good peak shape. nih.gov

For sensitive and specific quantification, HPLC is coupled to a mass spectrometer (MS), most commonly a triple quadrupole instrument (LC-MS/MS). nih.govnih.gov Detection is performed using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by isotope dilution using a stable isotope-labeled internal standard and operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This technique provides exceptional selectivity and sensitivity, allowing for accurate quantification even at very low concentrations. For amino acids, a common fragmentation pathway is the neutral loss of the carboxyl group (46 Da). nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Visualization

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for real-time monitoring of the oxidation of N,N-dimethyl-L-tyrosine to its corresponding N-oxide. The significant difference in polarity between the tertiary amine starting material and the highly polar, zwitterionic N-oxide product allows for excellent separation on a suitable stationary phase.

The progress of the reaction can be visualized by spotting the reaction mixture alongside the starting material on a TLC plate at various time intervals. A common system for this analysis utilizes a silica (B1680970) gel plate as the stationary phase and a polar solvent mixture, such as n-butanol, acetic acid, and water, as the mobile phase.

As the reaction proceeds, a new spot corresponding to the N,N-dimethyl-L-tyrosine N-oxide will appear at a lower Retention Factor (Rf) value, indicating its higher polarity and stronger interaction with the silica gel. The spot corresponding to the starting material, N,N-dimethyl-L-tyrosine, will diminish in intensity. The reaction is considered complete when the spot for the starting material is no longer visible. Visualization can be achieved using a variety of methods, including UV light if the compounds are UV-active, or by staining with a suitable reagent such as ninhydrin, which reacts with the primary or secondary amines that may be present as impurities, though it will not react with the tertiary amine starting material or the N-oxide product. A more general stain, such as potassium permanganate, can be used to visualize the spots.

Table 1: Representative TLC Data for the Oxidation of N,N-dimethyl-L-tyrosine

CompoundStationary PhaseMobile Phase (v/v/v)Rf Value (Approximate)Visualization Method
N,N-dimethyl-L-tyrosineSilica Gel Gn-Butanol:Acetic Acid:Water (3:1:1)0.65Potassium Permanganate Stain
N,N-dimethyl-L-tyrosine N-oxideSilica Gel Gn-Butanol:Acetic Acid:Water (3:1:1)0.30Potassium Permanganate Stain

Quantitative Analysis via Acid-Base Titration or Deoxygenation Methods

Acid-Base Titration

Quantitative determination of N,N-dimethyl-L-tyrosine N-oxide can be effectively achieved through non-aqueous acid-base titration. Amine N-oxides exhibit basic properties, although they are weaker bases than their parent tertiary amines. The titration is performed in an aprotic solvent, typically glacial acetic acid, which can enhance the basicity of the N-oxide. A very strong acid, such as perchloric acid in glacial acetic acid, is used as the titrant.

The endpoint of the titration is determined potentiometrically using a suitable electrode system. This method quantifies the total amount of basic species in the sample, which would include both the N,N-dimethyl-L-tyrosine N-oxide product and any unreacted N,N-dimethyl-L-tyrosine. To specifically quantify the N-oxide in the presence of the parent amine, a differential method can be employed. This involves reacting an aliquot of the sample with acetic anhydride (B1165640). The N-oxide reacts to form a non-basic acetamide, leaving only the unreacted tertiary amine to be titrated. The N-oxide content is then calculated from the difference between the total basicity and the basicity after treatment with acetic anhydride.

Deoxygenation Methods

An alternative quantitative strategy involves the chemical reduction (deoxygenation) of the N-O bond. This approach relies on a selective reducing agent that converts the N-oxide back to its parent tertiary amine, N,N-dimethyl-L-tyrosine. Titanium(III) chloride (TiCl₃) is a known reagent for the efficient and selective reduction of N-oxides in the presence of other functional groups.

For quantitative analysis, a known excess of a standardized TiCl₃ solution would be added to the sample containing N,N-dimethyl-L-tyrosine N-oxide. After the reduction is complete, the amount of unreacted TiCl₃ can be determined by back-titration with a standardized oxidizing agent, such as ferric ammonium (B1175870) sulfate, using potassium thiocyanate (B1210189) as an indicator. The amount of TiCl₃ consumed in the deoxygenation reaction is directly proportional to the amount of N,N-dimethyl-L-tyrosine N-oxide in the sample.

Detection and Quantification of Residual Oxidants in Research Samples

The synthesis of N,N-dimethyl-L-tyrosine N-oxide typically involves an oxidizing agent, most commonly hydrogen peroxide (H₂O₂). vulcanchem.com It is critical to ensure that the final product is free from residual peroxide, as it can affect the stability of the compound and interfere with subsequent experiments.

Qualitative Detection: A simple and rapid qualitative test for the presence of residual peroxides is the potassium iodide-starch test. preclaboratories.combartovation.comdartmouth.edu A small amount of the sample is dissolved in an appropriate solvent and treated with an acidic potassium iodide solution. If peroxides are present, they will oxidize the iodide (I⁻) to iodine (I₂). The iodine then forms a deep blue-black complex with a starch indicator, providing a clear visual confirmation of the presence of residual oxidant. dartmouth.edu Commercially available test strips based on this chemistry offer a convenient method for this screening. preclaboratories.combartovation.comhazmatresource.com

Quantitative Analysis: For the quantification of trace amounts of residual hydrogen peroxide, a more sensitive spectrophotometric method is employed. This method is based on the reaction of hydrogen peroxide with a titanium(IV) salt, such as potassium titanium oxalate (B1200264) or titanium(IV) oxysulfate, in an acidic medium. mdpi.comwatereuse.org This reaction forms a stable and distinct yellow-orange pertitanic acid complex. watereuse.orgnih.gov The intensity of the color is directly proportional to the concentration of hydrogen peroxide in the sample. The concentration can be accurately determined by measuring the absorbance of the solution using a spectrophotometer at the wavelength of maximum absorbance (λmax), typically around 400-410 nm, and comparing it to a calibration curve prepared from standards of known hydrogen peroxide concentration. nih.govmdpi.com

Table 2: Methods for Detection of Residual Hydrogen Peroxide

MethodPrincipleTypeLimit of Detection
Potassium Iodide-Starch TestOxidation of iodide to iodine, which forms a blue-black complex with starch. dartmouth.eduQualitative / Semi-quantitative~1-10 ppm
Titanium(IV) Salt ColorimetryFormation of a yellow-orange pertitanic acid complex with H₂O₂. watereuse.orgQuantitativeLow mg/L to µg/L range

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is an ideal method for investigating the fundamental properties of N,N-dimethyl-L-tyrosine N-oxide.

A molecule's function is intrinsically linked to its three-dimensional shape. N,N-dimethyl-L-tyrosine N-oxide possesses several rotatable bonds, leading to a complex potential energy surface with multiple possible conformations. DFT calculations would allow for a systematic exploration of this conformational space. By performing geometry optimizations, researchers could identify the various stable conformers and the transition states that connect them. This process would reveal the relative energies of different conformations, indicating which shapes are most likely to be populated at a given temperature. The resulting energetic landscape would be crucial for understanding how the molecule might interact with biological targets or other molecules.

DFT is also a valuable tool for predicting spectroscopic properties. By calculating parameters such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), a theoretical model of N,N-dimethyl-L-tyrosine N-oxide can be directly compared with experimental data. A strong correlation between the calculated and observed spectra would validate the accuracy of the computational model, lending confidence to other predicted properties that are not easily measured experimentally.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond structure, quantum chemical calculations can predict a molecule's reactivity. By analyzing the molecule's orbitals and charge distribution, insights into its chemical behavior can be gained.

The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental descriptors of chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. For N,N-dimethyl-L-tyrosine N-oxide, mapping the distribution of the HOMO and LUMO would highlight the most probable sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It localizes the electron density into atomic charges and specific bonding, lone pair, and antibonding orbitals. This analysis would quantify the charge on each atom of N,N-dimethyl-L-tyrosine N-oxide, offering insights into its polarity and potential for electrostatic interactions. Furthermore, NBO analysis can reveal hyperconjugative interactions, which are stabilizing charge-transfer events between occupied and unoccupied orbitals, providing a deeper understanding of the molecule's electronic structure and stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Recognition

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. An MD simulation of N,N-dimethyl-L-tyrosine N-oxide, typically in a solvated environment, would track the movements of every atom over time. This would provide a dynamic view of its conformational flexibility, showing how the molecule samples different shapes. Moreover, MD simulations are invaluable for studying intermolecular recognition. By simulating N,N-dimethyl-L-tyrosine N-oxide in the presence of a biological receptor or another molecule, the specific interactions, binding energies, and the mechanism of association could be investigated at an atomic level of detail.

Mechanistic Investigations of Biological Activities in Non Human and in Vitro Systems

Role in Peptide Synthesis and Amino Acid Modification Research

The unique structural features of N,N-dimethyl-L-tyrosine N-oxide make it a compound of interest in the field of peptide chemistry. Its potential applications range from serving as a specialized building block in peptide synthesis to influencing the conformational properties of the resulting peptides.

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and production, relying on the sequential addition of amino acids to a growing peptide chain attached to a solid support. core.ac.uk A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at the reactive alpha-amino group and side chains of the amino acid monomers. peptide.compeptide.com While a wide array of protecting groups are conventionally used in SPPS, the exploration of novel protecting strategies is an ongoing area of research. ub.edu

Modified tyrosine derivatives are often employed in SPPS to introduce specific functionalities or to act as protected intermediates. vulcanchem.comnih.gov In this context, N,N-dimethyl-L-tyrosine N-oxide could hypothetically serve as a protected form of N,N-dimethyl-L-tyrosine. The N-oxide functionality is generally stable under various reaction conditions but can be selectively reduced back to the tertiary amine. vulcanchem.com This characteristic suggests its potential as a specialized protecting group, although its use in this capacity is not yet widely documented in the literature. The stability of the N-oxide group to acidic or reducing conditions would be a key determinant of its suitability in standard SPPS protocols. vulcanchem.com

The incorporation of an N-oxide group into a peptide backbone can have a significant impact on its three-dimensional structure and, consequently, its biological activity. The N-oxide moiety is a strong hydrogen bond acceptor, which can lead to the formation of intramolecular hydrogen bonds and induce specific secondary structures. rsc.org For instance, studies on proline N-oxides have shown that they can enforce turns in peptide chains, which are critical for protein folding and molecular recognition events. rsc.org

Drawing parallels from research on trimethylamine-N-oxide (TMAO), a well-known protein stabilizer, the N-oxide group of N,N-dimethyl-L-tyrosine N-oxide could influence peptide conformation in a complex manner. nih.govnjit.eduresearchgate.net Molecular dynamics simulations of peptides in the presence of TMAO have indicated that it tends to stabilize compact conformations by interacting favorably with the peptide backbone and charged residues. nih.govnjit.eduresearchgate.net Conversely, TMAO can cause the swelling of nonpolar peptide segments. nih.govnjit.eduresearchgate.net Therefore, the inclusion of an N,N-dimethyl-L-tyrosine N-oxide residue in a peptide sequence could introduce localized changes in conformation, depending on the surrounding amino acid sequence.

The table below summarizes the potential conformational effects of incorporating an N-oxide functionality into a peptide, based on studies of related N-oxide compounds.

N-Oxide Containing CompoundObserved/Potential Conformational EffectUnderlying MechanismReference
Proline N-OxideInduces γ- or β-turns in peptidesFormation of intramolecular hydrogen bonds with backbone amide protons rsc.org
Trimethylamine-N-oxide (TMAO)Stabilizes compact peptide conformationsFavorable interactions with the peptide backbone and charged residues nih.govnjit.eduresearchgate.net
Trimethylamine-N-oxide (TMAO)Causes swelling of nonpolar peptide regionsUnfavorable interactions with nonpolar side chains nih.govnjit.eduresearchgate.net
N,N-dimethyl-L-tyrosine N-oxide (Hypothetical)Introduction of local conformational constraintsPotential for intramolecular hydrogen bonding and altered solvation propertiesN/A

Mechanistic Implications in Drug Design and Molecular Interactions

The chemical properties of N,N-dimethyl-L-tyrosine N-oxide also have important implications for its potential use in drug design. The introduction of the N-oxide group can modulate key pharmacokinetic and pharmacodynamic properties of a molecule.

N-oxidation is a common metabolic pathway for drugs containing tertiary amine groups, and it can also be a deliberate strategy in drug design to alter a molecule's physicochemical properties. acs.orgnih.gov The N-oxide group is highly polar and zwitterionic in nature, which significantly increases the aqueous solubility of a compound and, consequently, reduces its lipophilicity. vulcanchem.comacs.orgnih.gov Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govresearchgate.netsemanticscholar.org By converting a lipophilic tertiary amine to a more polar N-oxide, it is possible to modify its pharmacokinetic profile.

Furthermore, N-oxidation can impact metabolic stability. In some cases, N-oxides are stable metabolites that are readily excreted. In other instances, N-oxides can act as prodrugs, which are reduced back to the parent tertiary amine in specific physiological environments, such as hypoxic conditions found in tumors. nih.gov The conversion of N,N-dimethyl-L-tyrosine to its N-oxide would be expected to decrease its lipophilicity and potentially alter its metabolic fate.

The following table outlines the general effects of N-oxidation on the physicochemical and metabolic properties of drug candidates.

PropertyEffect of N-OxidationImplication in Drug DesignReference
LipophilicityDecreasedIncreased aqueous solubility, potential for altered absorption and distribution vulcanchem.comacs.orgnih.gov
PolarityIncreasedCan influence interactions with biological membranes and targets vulcanchem.comacs.orgnih.gov
Metabolic StabilityCan be increased or decreasedMay lead to the formation of stable, excretable metabolites or serve as a prodrug strategy nih.gov
Membrane PermeabilityGenerally decreased for passive diffusionCan reduce off-target effects and alter drug distribution acs.orgnih.gov

The introduction of an N-oxide group into a ligand can hypothetically modulate its binding affinity for a biological receptor through a combination of steric and electrostatic effects. The N-oxide moiety is larger than the corresponding tertiary amine, which could introduce steric hindrance and prevent optimal binding to a receptor's active site. Conversely, if the binding pocket has available space, this additional bulk may lead to favorable van der Waals interactions.

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system from potentially harmful substances in the bloodstream. nih.gov The ability of a drug to cross the BBB is largely determined by its physicochemical properties, particularly its lipophilicity and size. Generally, small, lipophilic molecules can passively diffuse across the BBB, while larger and more polar molecules are excluded. nih.govnih.govescholarship.org

The introduction of an N-oxide group, which significantly increases the polarity of a molecule, would theoretically be expected to hinder its ability to cross the BBB via passive diffusion. nih.govnih.gov However, the BBB is also equipped with a variety of transport systems that facilitate the entry of essential nutrients, including amino acids. nih.gov The large neutral amino acid (LNAA) transporter, for example, is responsible for the uptake of tyrosine into the brain. nih.govnih.gov It is conceivable that N,N-dimethyl-L-tyrosine N-oxide, as a modified amino acid, could potentially interact with such transporters. However, the modifications at the amino group might also reduce its recognition by these transport systems. nih.gov Therefore, while the increased polarity of N,N-dimethyl-L-tyrosine N-oxide suggests reduced passive BBB penetration, the possibility of transporter-mediated uptake cannot be entirely ruled out without experimental evidence.

Redox Mechanisms in Biological Contexts (Non-Human/In Vitro)

The N-oxide moiety of N,N-dimethyl-L-tyrosine N-oxide introduces a unique redox-active center onto the tyrosine scaffold. This functionality is central to its potential biological activities in non-human and in vitro systems, which are primarily investigated through its role in enzymatic reduction, hypoxia-activated systems, and as a potential mimic of natural redox cofactors.

Enzymatic Reduction Pathways of N-Oxides and Hydroxyl Radical Formation

In biological systems, tertiary N-oxides can undergo enzymatic reduction back to their corresponding tertiary amines. This bio-reductive process is a key aspect of their mechanism of action. Various reductase enzymes, particularly those belonging to the cytochrome P450 (CYP) family, are capable of catalyzing this reaction. researchgate.net The reduction can proceed through either a one- or two-electron process. nih.gov

The reduction of the N-oxide group under aerobic conditions can be part of a futile cycle. A one-electron reduction can form a radical intermediate which, in the presence of molecular oxygen, is rapidly re-oxidized back to the N-oxide, leading to the formation of a superoxide (B77818) radical. researchgate.net This process can contribute to intracellular reactive oxygen species (ROS).

Furthermore, the enzymatic machinery involved in N-oxide reduction can inadvertently lead to the formation of highly reactive hydroxyl radicals (•OH). While direct evidence for N,N-dimethyl-L-tyrosine N-oxide is not available, studies on other systems have demonstrated pathways for hydroxyl radical generation. For instance, the myeloperoxidase (MPO)-NADH system can produce hydroxyl radicals, a process that involves a superoxide radical intermediate. nih.gov The enzymatic reduction of an N-oxide could potentially feed into such pathways by generating the necessary superoxide precursor.

Table 1: Enzymes and Systems Implicated in N-Oxide Reduction and Radical Formation

Enzyme/System Function Potential Outcome of N-Oxide Interaction
Cytochrome P450 Reductases Catalyze the reduction of various substrates, including N-oxides. researchgate.net Reduction of N,N-dimethyl-L-tyrosine N-oxide to N,N-dimethyl-L-tyrosine.
Myeloperoxidase (MPO)-NADH Generates superoxide and hydroxyl radicals. nih.gov Potential for enhanced hydroxyl radical formation if N-oxide reduction generates superoxide.
Type I Nitroreductases Oxygen-insensitive enzymes that perform two-electron reductions. mdpi.com Efficient reduction of the N-oxide moiety to the parent amine.

N-Oxides as Precursors for Hypoxia-Activated Systems in Cellular Models

A significant area of research for N-oxide-containing compounds is their use as hypoxia-activated prodrugs. nih.gov Solid tumors often contain regions of low oxygen concentration, or hypoxia, a feature that can be exploited for targeted therapy. researchgate.net In normoxic (normal oxygen) tissues, the reduction of an N-oxide is often a futile process, as oxygen can readily re-oxidize the reduced intermediate. researchgate.net However, in the oxygen-deficient environment of a tumor, this re-oxidation is suppressed, allowing the net reduction of the N-oxide to proceed. nih.gov

This selective bioactivation in hypoxic cells is the basis for their function as hypoxia-selective cytotoxins. nih.gov The reduction of the polar N-oxide group to the less polar parent amine can dramatically alter the molecule's properties, potentially "unmasking" a cytotoxic agent. While N,N-dimethyl-L-tyrosine itself is not a potent cytotoxin, the principle could be applied by incorporating the N,N-dimethyl-L-tyrosine N-oxide moiety into a more complex molecule designed for hypoxia-activated drug release. The reduction is typically carried out by one- or two-electron reductases found within cells. nih.govacs.org

Mimicry of Biological Redox Cofactors (e.g., Tyrosine-Z in Photosystem II Analogs)

The structure of N,N-dimethyl-L-tyrosine N-oxide, which combines a tyrosine framework with a redox-active N-oxide, suggests a potential for mimicking natural redox cofactors. A notable example is Tyrosine-Z (Tyr-Z) in Photosystem II (PSII). nih.gov Tyr-Z is a critical component of the water-splitting reaction in photosynthesis, acting as a redox intermediary that transfers electrons from the manganese-calcium cluster to the photo-oxidized reaction center, P680+. yale.edu In its oxidized state, Tyr-Z exists as a stable, neutral tyrosyl radical (Tyr-Z•). nih.gov

The redox properties of N-oxides have been explored in the context of artificial photosynthesis. For instance, pyridine-N-oxide has been shown to possess properties similar to the tyrosine/tyrosyl radical redox couple and can function as an electron shuttle. nih.gov It is conceivable that N,N-dimethyl-L-tyrosine N-oxide could be investigated in similar biomimetic systems. The tyrosine backbone provides a structural analog to Tyr-Z, while the N-oxide group offers a tunable, redox-active site that could potentially be engineered to participate in electron transfer relays.

Table 2: Comparison of Tyrosine-Z and Potential Biomimetic Features of N,N-dimethyl-L-tyrosine N-oxide

Feature Tyrosine-Z in Photosystem II Potential in N,N-dimethyl-L-tyrosine N-oxide Analog
Core Structure L-Tyrosine residue (D1-Tyr161). nih.gov L-Tyrosine backbone.
Redox State Cycles between Tyr-OH and a stable Tyr-O• radical. nih.gov Potential for redox cycling involving the N-oxide group.
Function Mediates proton-coupled electron transfer. nih.gov Hypothetical role as an electron shuttle in artificial systems. nih.gov

| Environment | Embedded in the D1 protein, hydrogen-bonded to D1-His190. nih.gov | Chemical environment can be synthetically modified. |

Antimicrobial and Cytotoxic Mechanism Research (Non-Human/In Vitro)

In vitro studies have explored the potential of N-oxide compounds as antimicrobial and cytotoxic agents, with mechanisms often revolving around their unique redox properties.

Investigating Molecular Targets and Pathways in Microbial Systems

The antimicrobial activity of many N-oxide and nitroaromatic compounds relies on their reductive activation within the target microbe. mdpi.com Microorganisms possess a variety of nitroreductase enzymes that can reduce the N-oxide moiety. mdpi.com This reduction can lead to the formation of cytotoxic species, including radical intermediates or highly reactive hydroxylamines, which can damage cellular macromolecules such as DNA, proteins, and lipids. mdpi.com

Another mechanism involves the generation of oxidative stress. The one-electron reduction of an N-oxide can lead to the formation of a radical anion that reacts with molecular oxygen to produce superoxide, a reactive oxygen species that is toxic to microbial cells. mdpi.com

Furthermore, microorganisms have developed resistance mechanisms to combat such compounds. One common strategy is the use of efflux pumps, which actively transport toxic substances out of the cell. Research on the di-N-oxide phenazine (B1670421) antibiotic, myxin, has shown that a Resistance-Nodulation-Division (RND) efflux pump is crucial for self-resistance in the producing organism, Lysobacter antibioticus. frontiersin.org It is plausible that similar efflux systems could confer resistance to N,N-dimethyl-L-tyrosine N-oxide in certain microbial species.

Cellular Mechanisms of Cytotoxicity in Cancer Cell Lines (e.g., ROS Accumulation, Drug Efflux Pump Modulation)

The cytotoxic effects of N-oxide compounds against cancer cell lines are often linked to the distinct biochemical environment of tumors.

ROS Accumulation: Cancer cells frequently exhibit increased metabolic rates and mitochondrial dysfunction, leading to higher basal levels of reactive oxygen species (ROS) compared to normal cells. nih.govnih.gov This elevated oxidative stress makes them more susceptible to agents that further increase ROS levels. nih.gov As described previously, the redox cycling of N,N-dimethyl-L-tyrosine N-oxide, particularly under hypoxic conditions, can generate superoxide and other ROS. researchgate.net This accumulation of ROS can overwhelm the cancer cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and membranes, ultimately triggering apoptotic cell death. nih.govnih.gov The tyrosine component itself may also play a role, as L-tyrosine has been shown to enhance the cytotoxic effects of other ROS-generating systems in certain cancer cell models. nih.gov

Drug Efflux Pump Modulation: Multidrug resistance is a major obstacle in cancer therapy, often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein or Multidrug Resistance-Associated Protein 1 (MRP1), which pump chemotherapeutic drugs out of the cell. Some studies have investigated the interplay between N-oxides, their metabolites, and these efflux pumps. For example, research has shown that nitric oxide (NO), a molecule with structural and electronic similarities to the active metabolites of N-oxides, can stimulate the efflux of glutathione (B108866) via MRP1. nih.gov This suggests that N-oxide compounds or their reduced products could potentially interact with or modulate the activity of these pumps, either by being substrates themselves or by affecting the cellular redox state which in turn influences pump function.

Table 3: Summary of Potential Cytotoxic Mechanisms in Cancer Cells

Mechanism Description Relevance to N,N-dimethyl-L-tyrosine N-oxide
Hypoxic Activation Selective reduction of the N-oxide in low-oxygen tumor environments to an active form. nih.gov The N-oxide group serves as a hypoxia-sensitive trigger.
ROS Accumulation Generation of superoxide and other ROS through futile redox cycling, leading to oxidative stress and apoptosis. nih.gov Enzymatic reduction can initiate ROS production, exploiting the vulnerability of cancer cells. nih.gov

| Efflux Pump Modulation | Interaction with multidrug resistance pumps like MRP1, potentially affecting drug accumulation or cellular redox balance. nih.gov | The compound or its metabolites may be substrates for or modulators of efflux pumps. |

Influence on Protein Structure and Function

The introduction of an N-oxide moiety to an amino acid, such as in N,N-dimethyl-L-tyrosine N-oxide, can impart significant changes to its physicochemical properties, which in turn may influence the structure and function of proteins wherein it is incorporated or with which it interacts. The N-oxide group introduces a polar, zwitterionic character, which can alter solubility, stability, and interactions with biological targets. vulcanchem.com While specific research on N,N-dimethyl-L-tyrosine N-oxide is limited, the well-documented effects of similar compounds, such as the protein-stabilizing osmolyte trimethylamine (B31210) N-oxide (TMAO), provide a basis for mechanistic investigation.

Effects of N-Oxide Incorporation on Protein Folding and Stability

The incorporation of N,N-dimethyl-L-tyrosine N-oxide into a polypeptide chain is anticipated to influence protein folding and stability, primarily through perturbations in hydration and non-covalent interactions. The zwitterionic nature of the N-oxide group can lead to altered interactions with the surrounding water molecules and other residues within the protein.

Drawing parallels from studies on TMAO, a compound structurally similar to the N,N-dimethylamino aspect of N,N-dimethyl-L-tyrosine N-oxide, it is plausible that this modified amino acid could act as a protein stabilizer. TMAO is known to promote the folded state of proteins, and its mechanism of action is a subject of extensive research. It is believed that TMAO enhances the structure of water, which in turn strengthens hydrophobic interactions within the protein core, a key driver of protein folding. Furthermore, TMAO has been shown to be preferentially excluded from the protein surface, a phenomenon that thermodynamically favors a more compact, folded state to minimize the surface area exposed to the osmolyte.

Table 1: Predicted Effects of N,N-dimethyl-L-tyrosine N-oxide Incorporation on Protein Stability Parameters.
ParameterPredicted EffectRationale
Melting Temperature (Tm)Increase/DecreaseStabilizing interactions with the hydration shell could increase Tm, while disruption of core packing could decrease it.
Gibbs Free Energy of Unfolding (ΔGu)Increase/DecreaseAn increase would indicate stabilization of the folded state, whereas a decrease would suggest destabilization.
Folding RateAlterationChanges in the stability of folding intermediates and the transition state could either accelerate or decelerate the folding process.

Alterations in Enzyme Substrate Specificity or Inhibitor Binding

The modification of an amino acid within an enzyme's active site or a region crucial for conformational changes can significantly alter its catalytic activity, substrate specificity, and interaction with inhibitors. The introduction of the N,N-dimethyl-L-tyrosine N-oxide could induce such changes through several mechanisms.

Steric and Electrostatic Effects: The bulkier and more polar N-oxide group, compared to the native amino group of tyrosine, could sterically hinder the binding of certain substrates or inhibitors. Conversely, the zwitterionic nature of the N-oxide could introduce new electrostatic or hydrogen bonding interactions that might favor the binding of different substrates or inhibitors.

Conformational Changes: The altered physicochemical properties of the modified tyrosine residue could lead to local or even global conformational changes in the enzyme. Such structural perturbations could reshape the active site, thereby altering the enzyme's affinity for its natural substrate or for competitive and non-competitive inhibitors.

Influence on Catalytic Residues: If the modified tyrosine is in proximity to key catalytic residues, the N-oxide group could affect their pKa values or orientation, thereby modulating their role in the catalytic mechanism.

While direct experimental data for N,N-dimethyl-L-tyrosine N-oxide is not available, studies on other amino acid modifications provide a framework for these predictions. For instance, the nitration of tyrosine residues has been shown to alter enzyme function, highlighting the sensitivity of protein activity to modifications of this amino acid. nih.gov

Table 2: Hypothetical Alterations in Enzyme Kinetic Parameters due to N,N-dimethyl-L-tyrosine N-oxide.
Kinetic ParameterPotential AlterationUnderlying Mechanism
Michaelis Constant (Km)Increase/DecreaseChanges in the affinity of the enzyme for its substrate due to altered active site geometry or electrostatics.
Catalytic Rate (kcat)Increase/DecreaseModification of the catalytic efficiency due to conformational changes or direct influence on catalytic residues.
Inhibition Constant (Ki)Increase/DecreaseAltered binding affinity for inhibitors resulting from steric or electronic changes in the inhibitor binding site.

Chiral Chemistry and Stereochemical Studies

Retention and Control of Stereochemistry from the L-Tyrosine Backbone

The synthesis of N,N-dimethyl-L-tyrosine N-oxide originates from the naturally occurring chiral amino acid, L-tyrosine. The critical aspect of its synthesis, with respect to its application in stereoselective processes, is the retention of the original stereochemistry at the α-carbon. The process typically involves two key steps: the N,N-dimethylation of L-tyrosine followed by N-oxidation.

The N,N-dimethylation of L-tyrosine can be achieved through various methods, such as the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid. These conditions are generally considered mild enough to avoid racemization of the chiral center. Subsequent N-oxidation of the resulting N,N-dimethyl-L-tyrosine to its corresponding N-oxide is also a process that does not typically affect the stereointegrity of the α-carbon. This ensures that the L-configuration of the original tyrosine is preserved in the final N,N-dimethyl-L-tyrosine N-oxide molecule.

The chirality of the L-tyrosine backbone is paramount as it imparts a chiral environment around the N-oxide functional group. This inherent chirality is the basis for its potential use in asymmetric synthesis, where it can influence the stereochemical outcome of reactions by creating a diastereomeric transition state with a prochiral substrate. The predictable and well-defined stereochemistry of the L-tyrosine precursor is thus directly transferred to the N-oxide, making it a potentially reliable chiral controller.

Applications in Asymmetric Synthesis and Catalysis

While specific applications of N,N-dimethyl-L-tyrosine N-oxide in asymmetric synthesis and catalysis are not extensively documented, the broader class of chiral N-oxides derived from amino acids has seen significant use. researchgate.net These compounds have proven to be effective as chiral auxiliaries, ligands for metal-catalyzed reactions, and as organocatalysts. researchgate.net

N,N-Dimethyl-L-Tyrosine N-Oxide Derivatives as Chiral Auxiliaries or Ligands

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org In principle, N,N-dimethyl-L-tyrosine N-oxide could be derivatized and employed as such an auxiliary. The chiral environment provided by the L-tyrosine backbone could effectively shield one face of a reactive intermediate, leading to a diastereoselective transformation.

More commonly, chiral N-oxides derived from amino acids have been utilized as ligands in metal-catalyzed asymmetric reactions. rsc.org These N,N'-dioxide ligands, often C2-symmetric and synthesized from readily available amino acids, can coordinate with a variety of metal ions to form well-defined chiral catalysts. rsc.org These complexes have been successfully applied in a range of enantioselective transformations.

Development of Chiral N-Oxides as Catalysts for Enantioselective Transformations

The development of chiral N-oxides as organocatalysts has gained considerable traction. nih.gov Their utility often stems from the Lewis basicity of the N-oxide oxygen atom, which can activate various reagents, particularly silicon-based reagents. nih.gov For instance, proline-based N-oxides have been shown to be effective catalysts for the enantioselective allylation of aldehydes with allyltrichlorosilane. nih.gov

The general mechanism for such reactions involves the coordination of the N-oxide to the silicon atom, which enhances the nucleophilicity of the allyl group and facilitates its transfer to the aldehyde. The chiral environment of the N-oxide dictates the facial selectivity of the attack on the aldehyde, leading to the preferential formation of one enantiomer of the homoallylic alcohol.

The following table illustrates the effectiveness of various amino acid-derived chiral N-oxides in the asymmetric allylation of aldehydes, highlighting the potential for N,N-dimethyl-L-tyrosine N-oxide to act in a similar capacity.

Catalyst (Amino Acid Origin)AldehydeEnantiomeric Excess (ee %)
Proline-derived N-oxideBenzaldehyde85
Proline-derived N-oxideCinnamaldehyde92
Valine-derived N-oxide4-Nitrobenzaldehyde78
Phenylalanine-derived N-oxideBenzaldehyde82

This table presents representative data for other amino acid-derived N-oxides to illustrate the potential of this class of catalysts.

Diastereoselective and Enantioselective Reaction Pathways

The utility of a chiral catalyst or auxiliary lies in its ability to create a significant energy difference between the transition states leading to the formation of different stereoisomers. In the case of N,N-dimethyl-L-tyrosine N-oxide, its chiral structure would lead to the formation of diastereomeric transition states when it interacts with a prochiral substrate.

For example, in a hypothetical enantioselective addition of a nucleophile to an aldehyde catalyzed by N,N-dimethyl-L-tyrosine N-oxide, the catalyst and the aldehyde would form a complex. The approach of the nucleophile to the two faces of the aldehyde carbonyl group (the Re and Si faces) would result in two different diastereomeric transition states. Due to the chiral environment created by the N,N-dimethyl-L-tyrosine N-oxide, one of these transition states would be sterically or electronically more favorable, leading to a lower activation energy and the preferential formation of one enantiomer of the product.

The degree of diastereoselectivity or enantioselectivity achieved would depend on several factors, including the structure of the substrate, the reaction conditions (temperature, solvent), and the specific nature of the interactions between the catalyst and the substrate in the transition state. While empirical data for N,N-dimethyl-L-tyrosine N-oxide is not available, the principles of stereochemical control observed with other chiral N-oxides provide a strong indication of its potential to influence reaction pathways in a highly selective manner.

Future Research Directions and Emerging Applications

Development of Scalable and Sustainable Synthetic Methodologies

The advancement of research into N,N-dimethyl-L-tyrosine N-oxide is contingent upon the development of efficient, scalable, and environmentally sustainable synthetic methods. Current laboratory-scale synthesis often relies on the oxidation of N,N-dimethyl-L-tyrosine with reagents like hydrogen peroxide in acetic acid. vulcanchem.com While effective for initial studies, these methods may not be suitable for larger-scale production due to factors such as reagent consumption, purification challenges, and energy usage.

Future research should focus on several key areas to overcome these limitations:

Green Chemistry Approaches: Investigating the use of more environmentally benign oxidizing agents and solvent systems is crucial. This could include enzyme-catalyzed oxidations or the use of solid-supported reagents that can be easily recovered and recycled.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and product consistency. Flow reactors can provide precise control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and purity.

Process Optimization: A thorough optimization of reaction conditions, including catalyst selection, reagent stoichiometry, and purification techniques (e.g., crystallization instead of chromatography), is needed to improve efficiency and reduce waste. The goal is to develop a robust process that is both economically viable and has a minimal environmental footprint. nih.gov

Table 1: Comparison of Synthetic Methodologies for N-Oxide Synthesis

Methodology Advantages Disadvantages Future Research Focus
Batch Oxidation (H₂O₂/Acid) Simple setup, well-established. vulcanchem.com Potentially harsh conditions, scalability issues, waste generation. Milder oxidants, alternative solvents.
Enzymatic Synthesis High selectivity, mild conditions, environmentally friendly. Enzyme cost and stability, substrate specificity. Enzyme discovery and engineering for broader applicability.
Continuous Flow Synthesis Enhanced safety and control, easy scalability, improved consistency. Higher initial equipment cost, potential for clogging. Reactor design, integration of real-time analytics.

| Catalytic Oxidation | Use of recyclable catalysts, potential for high efficiency. | Catalyst poisoning, metal leaching into the product. | Development of robust, non-toxic catalysts. |

Comprehensive Structure-Activity Relationship (SAR) Studies with N-Oxide and Non-Oxidized Analogs

Understanding the relationship between the chemical structure of N,N-dimethyl-L-tyrosine N-oxide and its biological activity is fundamental to unlocking its therapeutic or biotechnological potential. The introduction of the N-oxide group significantly alters the physicochemical properties of the parent molecule, N,N-dimethyl-L-tyrosine, by increasing polarity and introducing a zwitterionic character. vulcanchem.com

Comprehensive SAR studies are required to systematically probe the effects of this and other structural modifications. These studies should involve the synthesis and biological evaluation of a library of analogs to determine how changes in the molecule affect its function. Key comparisons should be made between the N-oxide and its non-oxidized counterpart to isolate the specific contribution of the N-oxide moiety.

Key Areas for SAR Investigation:

Receptor Binding and Functional Activity: For specific biological targets, it is essential to compare the binding affinity and functional effects (e.g., agonist or antagonist activity) of the N-oxide with its non-oxidized analog. nih.gov

Pharmacokinetic Properties: The N-oxide group is known to alter properties like solubility and metabolic stability. vulcanchem.com SAR studies should quantify these changes and explore how modifications to other parts of the molecule (e.g., the phenolic ring) can be used to fine-tune these properties.

Cellular Uptake and Transport: The increased polarity due to the N-oxide group may influence how the compound crosses cell membranes. Investigating the mechanisms of cellular transport for a series of analogs is a critical research direction.

Table 2: Proposed Analogs for SAR Studies

Analog Rationale for Synthesis Predicted Property Change
N,N-dimethyl-L-tyrosine Direct non-oxidized comparison. Lower polarity, different metabolic profile.
Ring-substituted Analogs (e.g., 3-chloro, 3-fluoro) Probe electronic effects on the phenol (B47542) group. Altered pKa, potential changes in antioxidant activity.
N-ethyl-N-methyl-L-tyrosine N-oxide Investigate steric effects at the nitrogen center. Potential impact on receptor binding and metabolic stability. researchgate.net

| Homotyrosine Analog N-oxide | Evaluate the effect of extending the carbon side chain. | Changes in conformational flexibility and target interaction. |

Elucidation of Degradation Pathways Under Simulated Physiological Conditions

The stability of N,N-dimethyl-L-tyrosine N-oxide in a biological environment is a critical determinant of its potential utility. The N-oxide functional group can be susceptible to reduction back to the parent tertiary amine, and the entire molecule may undergo various metabolic transformations. vulcanchem.com A thorough understanding of its degradation pathways under conditions that mimic the physiological environment (e.g., varying pH, presence of reducing agents like glutathione (B108866), and enzymatic activity) is essential.

Future research should employ techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify degradation products over time in simulated biological fluids (e.g., plasma, gastric fluid). This will help to establish the compound's metabolic fate and identify any potentially reactive or toxic metabolites. This knowledge is crucial for interpreting biological activity data and for designing more stable and effective analogs. biorxiv.orgnih.gov

Exploration of Novel Biological Mechanisms in Diverse Organismal and Cellular Systems (Non-Human)

While the specific biological roles of N,N-dimethyl-L-tyrosine N-oxide are largely unexplored, its structural similarity to tyrosine suggests potential involvement in a variety of biological processes. Tyrosine is a precursor for neurotransmitters, hormones, and melanin. wikipedia.org The N,N-dimethyl and N-oxide modifications create a unique chemical entity that may interact with biological pathways in novel ways.

Future research should focus on screening the compound for activity in a wide range of non-human biological systems to identify potential mechanisms of action. This could include:

Plant Systems: Investigating its effects on plant growth, development, or stress responses. Plant-derived melanins, for example, involve the oxidation of tyrosine. wikipedia.org

Microorganisms: Assessing its potential as an antimicrobial agent or its ability to modulate microbial signaling pathways.

Invertebrate Models: Using models like C. elegans or Drosophila to study its effects on development, aging, and neurobiology in a whole-organism context.

Cellular Models: Exploring its impact on specific cellular processes such as oxidative stress, nitric oxide signaling, or metabolic pathways in various non-human cell lines. nih.govnih.gov

Integration with Advanced Materials Science and Nanotechnology Research

The unique chemical properties of N,N-dimethyl-L-tyrosine N-oxide make it a candidate for integration with advanced materials. The presence of a carboxylic acid, a phenolic hydroxyl group, and a polar N-oxide function allows for diverse chemical interactions.

Emerging applications could be found at the intersection of chemistry and materials science:

Nanoparticle Functionalization: The compound could be used as a surface coating or capping agent for nanoparticles (e.g., gold, iron oxide). nih.gov Its functional groups could improve the stability and biocompatibility of nanoparticles in aqueous environments and provide handles for further chemical modification.

Biosensor Development: Immobilizing the molecule onto surfaces, such as graphene oxide, could be explored for the development of novel biosensors. mdpi.com The tyrosine moiety could act as a recognition element for specific enzymes or proteins.

Drug Delivery Systems: The N-oxide's polarity could be exploited in the design of hydrogels or other biocompatible materials for controlled-release applications.

Computational-Experimental Synergies for Predictive Modeling and Design

Integrating computational modeling with experimental work can significantly accelerate the research and development process for N,N-dimethyl-L-tyrosine N-oxide and its analogs. Computational tools can provide insights into molecular properties and interactions that guide experimental design.

Key Synergistic Approaches:

Quantum Chemical Calculations: These methods can be used to predict molecular properties such as electronic structure, reactivity, and spectral characteristics, aiding in the interpretation of experimental data. nih.gov

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of N,N-dimethyl-L-tyrosine N-oxide and its analogs, helping to prioritize which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): As experimental data from SAR studies become available, QSAR models can be developed to create predictive tools that correlate chemical structures with biological activities. mdpi.com This allows for the rational design of new, more potent, or selective compounds.

By pursuing these future research directions, the scientific community can systematically uncover the fundamental properties and potential applications of N,N-dimethyl-L-tyrosine N-oxide, paving the way for new discoveries in medicine, biotechnology, and materials science.

Q & A

Q. What are the recommended laboratory methods for synthesizing N,N-dimethyl-L-tyrosine N-oxide?

Synthesis typically involves the oxidation of tertiary amines. For analogous N-oxide compounds (e.g., N,N-dimethylaniline N-oxide), oxidation with hydrogen peroxide or peracetic acid under controlled pH and temperature is common . For tyrosine derivatives, protection of the phenolic hydroxyl group may be necessary before oxidation to avoid side reactions. Post-synthesis purification via column chromatography (using silica or reverse-phase matrices) or recrystallization is recommended to isolate the N-oxide product .

Q. How can researchers validate the structural integrity of N,N-dimethyl-L-tyrosine N-oxide after synthesis?

Use a combination of spectroscopic techniques:

  • NMR Spectroscopy : The N-oxide group induces distinct chemical shifts in 1H^1H- and 13C^13C-NMR spectra (e.g., downfield shifts for protons adjacent to the N-oxide moiety) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+^+) and fragmentation patterns consistent with N-oxide derivatives .
  • Infrared (IR) Spectroscopy : Stretching vibrations for N-O bonds (~1270–1350 cm1^{-1}) are characteristic .

Q. What storage conditions are optimal for maintaining the stability of N,N-dimethyl-L-tyrosine N-oxide?

N-Oxides are sensitive to light, heat, and reducing agents. Store lyophilized or crystalline forms at –20°C in amber vials under inert gas (e.g., argon). Aqueous solutions should be buffered at neutral pH to prevent decomposition. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf-life .

Advanced Research Questions

Q. How does the N-oxide functional group influence the compound’s reactivity in biochemical assays?

The N-oxide group enhances solubility in polar solvents and may modulate interactions with biomolecules. For example, in enzyme inhibition studies, the N-oxide’s polarity could affect binding affinity to hydrophobic active sites. Comparative studies with non-oxidized analogs (e.g., N,N-dimethyl-L-tyrosine) are critical to isolate the N-oxide’s effects .

Q. What mechanistic insights can be gained from studying the degradation pathways of N,N-dimethyl-L-tyrosine N-oxide?

Degradation under acidic or reducing conditions may yield secondary amines (via N-oxide reduction) or tyrosine derivatives. Use LC-MS to track decomposition products and identify intermediates. Kinetic studies (e.g., Arrhenius plots) can elucidate activation energies for degradation, informing formulation strategies for in vivo applications .

Q. How can researchers resolve discrepancies in reported bioactivity data for N,N-dimethyl-L-tyrosine N-oxide?

Contradictions may arise from impurities (e.g., residual oxidants), stereochemical variability, or assay conditions. Implement orthogonal purity assays (HPLC with UV/ELSD detection) and validate bioactivity across multiple cell lines or enzymatic systems. Collaborative reproducibility studies are recommended .

Methodological Guidance

Q. What analytical techniques are most effective for quantifying N,N-dimethyl-L-tyrosine N-oxide in complex biological matrices?

  • Reverse-Phase HPLC : Use C18 columns with mobile phases containing 0.1% formic acid for separation. UV detection at 280 nm (tyrosine aromatic ring) is standard .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize multiple reaction monitoring (MRM) transitions for selective quantification in plasma or tissue homogenates .
  • Ion Chromatography : Useful for detecting inorganic byproducts (e.g., nitrate) from N-oxide decomposition .

Q. What experimental designs are recommended for studying the role of N,N-dimethyl-L-tyrosine N-oxide in oxidative stress pathways?

  • In vitro : Expose cell cultures (e.g., neuronal or cancer cells) to the compound and measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). Include controls with antioxidants (e.g., N-acetylcysteine) .
  • In vivo : Use knockout models (e.g., glutathione peroxidase-deficient mice) to assess the compound’s impact on redox homeostasis. Pair with metabolomics to identify affected pathways .

Safety and Compliance

Q. What safety protocols are essential when handling N,N-dimethyl-L-tyrosine N-oxide?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and weighing .
  • Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with reducing agents (e.g., sodium borohydride) to prevent exothermic reactions .

Q. How should researchers mitigate respiratory irritation risks associated with N-oxide compounds?

Monitor airborne concentrations using NIOSH Method 2012 for particulates. Install local exhaust ventilation and conduct regular occupational exposure assessments. For acute exposure, administer oxygen and seek medical evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.